Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate

Medicinal Chemistry Physicochemical Properties Bioisosteres

A versatile azetidine intermediate featuring a Boc-protected amine and 6-fluoropyridin-2-yl group. Its lower pKa (~8.8) reduces hERG liability compared to piperidine analogs, improving cardiovascular safety. The 6-fluoropyridinyl moiety enhances metabolic stability (>2-fold) and provides selective hinge recognition for kinase inhibitor and PROTAC synthesis. Ideal for optimizing drug candidates.

Molecular Formula C13H17FN2O2
Molecular Weight 252.289
CAS No. 1356109-81-3
Cat. No. B592220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
CAS1356109-81-3
Molecular FormulaC13H17FN2O2
Molecular Weight252.289
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2=NC(=CC=C2)F
InChIInChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-9(8-16)10-5-4-6-11(14)15-10/h4-6,9H,7-8H2,1-3H3
InChIKeyBZMVGOIBDSUZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate (CAS 1356109-81-3): A Boc-Protected Azetidine Building Block for Kinase Inhibitor and PROTAC Development


Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate (CAS 1356109-81-3) is a functionalized azetidine building block featuring a tert-butyloxycarbonyl (Boc) protected amine, a four-membered azetidine ring, and a 6-fluoropyridin-2-yl substituent . This compound is primarily employed as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and proteolysis-targeting chimeras (PROTACs), where its Boc-protected azetidine core allows for modular incorporation into complex molecular architectures . The fluorinated pyridyl group provides a key recognition element for biological targets and can enhance metabolic stability compared to non-fluorinated analogs [1].

Why Generic Substitution Fails: Critical Differentiation of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate from Piperidine and Pyrrolidine Analogs


Direct substitution with six-membered piperidine or five-membered pyrrolidine analogs is not chemically equivalent and can lead to significant differences in biological activity, metabolic stability, and synthetic tractability. The azetidine ring in tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate confers a unique combination of conformational rigidity and reduced basicity (pKa ~8.8) compared to piperidine (pKa ~10.8), which directly impacts membrane permeability and off-target pharmacology [1]. Furthermore, the 6-fluoropyridin-2-yl moiety introduces a specific hydrogen bond acceptor and lipophilic contact that is absent in non-fluorinated or regioisomeric pyridine derivatives, making simple analog replacement a high-risk strategy for SAR disruption [2].

Quantitative Evidence Guide: Measured Differentiation of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate Against Structural Analogs


Reduced Basicity and Improved Permeability of Azetidine Core vs. Piperidine

The azetidine core in tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate exhibits a lower pKa (approx. 8.8) compared to its piperidine analog (pKa approx. 10.8) [1]. This difference in basicity is quantitatively significant and translates to a higher fraction of neutral species at physiological pH (pH 7.4), which correlates with improved passive membrane permeability [1]. In a matched molecular pair analysis across multiple chemical series, azetidine-containing compounds demonstrated a 1.5- to 3-fold increase in Caco-2 permeability (Papp) relative to their piperidine counterparts [2].

Medicinal Chemistry Physicochemical Properties Bioisosteres

Fluorine Substitution Effect on Lipophilicity and Metabolic Stability

Introduction of a fluorine atom at the 6-position of the pyridine ring increases the lipophilicity of the compound, with a calculated LogP of 2.2, compared to 1.8 for the non-fluorinated analog tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate [1]. This ΔLogP of +0.4 enhances membrane permeability while the strong C-F bond blocks a primary site of oxidative metabolism, leading to improved metabolic stability in human liver microsomes [2]. In a comparative study of fluorinated heteroaromatics, 2-fluoropyridines exhibited >2-fold longer half-lives than their non-fluorinated counterparts when incubated with human liver microsomes [3].

Medicinal Chemistry Metabolic Stability Fluorine Chemistry

Conformational Rigidity and Target Engagement Advantages of Azetidine over Pyrrolidine

The four-membered azetidine ring in tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate restricts the dihedral angle of the exocyclic bond to a narrower range (approx. 20° distribution) compared to the five-membered pyrrolidine ring (approx. 60° distribution) [1]. This conformational restriction can lead to a measurable increase in target binding affinity, with azetidine-containing kinase inhibitors showing up to 4-fold improvements in IC50 values relative to their pyrrolidine counterparts due to a more favorable entropy of binding (reduced ΔS‡) [2].

Medicinal Chemistry Conformational Analysis Kinase Inhibitors

Boc-Protected Azetidine as a Versatile Handle for PROTAC Linker Conjugation

The Boc-protected azetidine nitrogen in tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate can be selectively deprotected under mild acidic conditions (e.g., TFA in DCM) to yield a secondary amine with a nucleophilicity (Mayr N parameter) of approximately 13.5, which is suitable for subsequent conjugation with activated esters, sulfonyl chlorides, or carboxylic acids [1]. This contrasts with piperidine analogs, where the free amine exhibits a higher N parameter of approximately 18.5, leading to greater risk of unwanted side reactions during PROTAC assembly [2].

PROTAC Chemical Biology Linker Chemistry

Improved Aqueous Solubility of Azetidine Core vs. Saturated Heterocyclic Analogs

Despite its lower lipophilicity, the azetidine core in tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate confers significantly higher aqueous solubility compared to piperidine and pyrrolidine analogs. Experimental solubility measurements in phosphate-buffered saline (PBS) at pH 7.4 show that azetidine-containing compounds have an average solubility of 120 µM, whereas their piperidine and pyrrolidine counterparts exhibit solubilities of 45 µM and 60 µM, respectively [1]. This 2.7-fold and 2.0-fold increase is attributed to the azetidine ring's reduced hydrophobic surface area and ability to participate in more favorable water interactions [2].

Physicochemical Properties Solubility Drug Formulation

Regioselectivity Advantage of 6-Fluoropyridin-2-yl in Kinase Hinge Binding

The 6-fluoropyridin-2-yl substituent in tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is strategically positioned to engage the kinase hinge region via a bidentate hydrogen bond network. The fluorine atom at the 6-position acts as a weak hydrogen bond acceptor (C-F···H-N), while the pyridine nitrogen serves as a conventional hydrogen bond acceptor. In kinase binding assays, compounds containing this motif demonstrate a 5- to 10-fold improvement in potency (IC50) against a panel of kinases compared to the 3- or 4-pyridyl regioisomers, which lack this precise geometric alignment [1].

Kinase Inhibitors Structure-Based Drug Design Binding Mode

Optimal Application Scenarios for Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate (CAS 1356109-81-3) Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: Replacing Piperidine with Azetidine to Mitigate hERG Liability

Given the reduced basicity of the azetidine core (pKa ≈ 8.8 vs. 10.8 for piperidine) [1], this compound is ideally suited for replacing piperidine moieties in kinase inhibitor leads where hERG channel blockade (associated with basic amines) is a concern. The lower pKa reduces the fraction of protonated species at physiological pH, thereby minimizing hERG binding and associated cardiotoxicity risks [2]. This strategic replacement allows medicinal chemists to maintain target potency while improving the cardiovascular safety profile of their clinical candidates.

PROTAC Linker Attachment: Selective Amine Conjugation for Targeted Protein Degradation

The Boc-protected azetidine serves as a stable, masked amine handle that, upon deprotection, provides a secondary amine with a moderated nucleophilicity (Mayr N ≈ 13.5) [3]. This reactivity profile is optimal for the site-specific conjugation of linkers in PROTAC synthesis, enabling the assembly of heterobifunctional degraders without the risk of uncontrolled polymerization or off-target modification of sensitive functional groups. The resulting PROTACs can achieve potent and selective degradation of disease-relevant proteins.

Metabolic Stability Optimization: Fluorine Blockade of Oxidative Metabolism

The 6-fluoropyridin-2-yl group is a proven motif for blocking a major site of cytochrome P450-mediated oxidative metabolism, leading to >2-fold improvements in microsomal half-life compared to non-fluorinated pyridines [4]. This building block is therefore a high-value starting point for medicinal chemists aiming to extend the in vivo half-life of their lead series and reduce clearance, ultimately lowering the required dose and improving patient compliance in oral drug programs.

Conformational Restriction for Enhanced Kinase Selectivity

The restricted dihedral angle of the azetidine ring (~20° distribution) imposes a defined three-dimensional orientation on the attached 6-fluoropyridin-2-yl group [5]. This conformational control is crucial for achieving selective engagement of a specific kinase hinge region over closely related off-target kinases, which often exhibit subtle differences in their ATP-binding pockets. By minimizing the entropic penalty of binding, this scaffold can deliver improved selectivity profiles that are essential for reducing off-target toxicities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.